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molecular formula C9H11BrO2 B8680131 [3-(bromomethyl)-5-methoxyphenyl]methanol

[3-(bromomethyl)-5-methoxyphenyl]methanol

Cat. No. B8680131
M. Wt: 231.09 g/mol
InChI Key: LVTGGKXMJNUTAC-UHFFFAOYSA-N
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Patent
US08163736B2

Procedure details

Carbon tetrabromide (663 mg) was added to a stirred solution of 1-bromomethyl-3-hydroxymethyl-5-methoxy-benzene (420 mg) in anhydrous dichloromethane (10 mL) under argon. After cooling the resulting solution at 0° C., a solution of triphenylphosphine (500 mg) in anhydrous dichloromethane (10 mL) was added dropwise. The reaction mixture was stirred at room temperature for 20 h and then concentrated in vacuo to a residue. The residue was purified by silica gel chromatography (Merck SuperVarioFlash 30 g column, Si60 15-40 μm, eluted with dichloromethane/heptane, 40:60) to give 1,3-bis-bromomethyl-5-methoxy-benzene (170 mg):
Quantity
663 mg
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Br:5])(Br)(Br)Br.[Br:6][CH2:7][C:8]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[C:10](CO)[CH:9]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>ClCCl>[Br:6][CH2:7][C:8]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[C:10]([CH2:1][Br:5])[CH:9]=1

Inputs

Step One
Name
Quantity
663 mg
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
420 mg
Type
reactant
Smiles
BrCC1=CC(=CC(=C1)OC)CO
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (Merck SuperVarioFlash 30 g column, Si60 15-40 μm, eluted with dichloromethane/heptane, 40:60)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrCC1=CC(=CC(=C1)OC)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: CALCULATEDPERCENTYIELD 31.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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